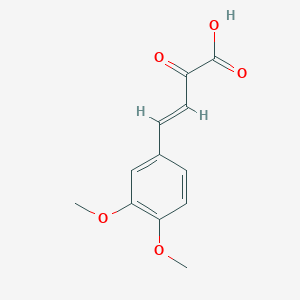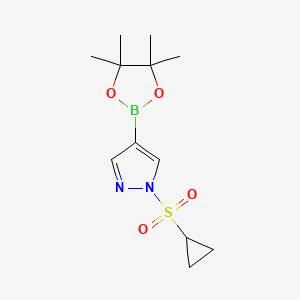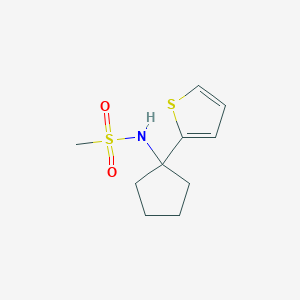
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This molecule has been synthesized and studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Researchers have developed methods for synthesizing various heterocyclic compounds, including thiazoles, pyridines, and pyridazinones, which share structural motifs with the compound . For example, Sayed et al. (2002) described the synthesis of new pyridazinones and pyridazines through key intermediates, highlighting the versatility of such scaffolds in chemical synthesis (Sayed, Khalil, Ahmed, & Raslan, 2002). Similarly, the synthesis of 1,3,4-oxadiazole thioether derivatives, as reported by Song et al. (2017), demonstrates the incorporation of thiazole and pyridine units into complex molecules with significant antibacterial activities (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).
Biological Evaluation
Compounds with structural similarities to "5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole" have been evaluated for their biological activities. For instance, the study by Flefel et al. (2018) on novel pyridine and fused pyridine derivatives provided insights into their antimicrobial and antioxidant activities, suggesting potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). Additionally, Tay et al. (2022) synthesized pyridyl substituted thiazolyl triazole derivatives, exploring their antimicrobial and antioxidant capabilities, indicative of the diverse biological relevance of such compounds (Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak, 2022).
Propiedades
IUPAC Name |
5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4S2/c1-13-19(27-20(23-13)15-3-2-10-22-11-15)17-8-9-18(25-24-17)26-12-14-4-6-16(21)7-5-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCSOWFBIUQDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide](/img/structure/B2904333.png)
![6-Isopropyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2904334.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2904336.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2904339.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2904341.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2904342.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2904345.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)

![{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2904348.png)

